Sodium 5-aminopentanoate
Description
Sodium 5-aminopentanoate, also known as 5-Aminopentanoic acid, is a normal metabolite present in human saliva . It has a tendency to elevated concentration in patients with chronic periodontitis . The molecular formula of this compound is C5H10NNaO2 .
Molecular Structure Analysis
The molecular structure of this compound consists of a five carbon chain with an amine group (-NH2) attached to one end and a carboxylate group (-COO-) attached to the other end . The sodium ion is associated with the carboxylate group .Chemical Reactions Analysis
Amines, such as this compound, are known to act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions .Future Directions
Sodium 5-aminopentanoate has been mentioned in various studies. For instance, it has been observed in the context of serum-resistant bacteria, where exogenous glycine increases the formation of membrane attack complex on bacterial membrane . Another study mentioned 5-aminopentanoate in the context of NMR-linked metabolomics analysis of human oral fluids . These studies suggest potential future directions in the research and application of this compound.
properties
IUPAC Name |
sodium;5-aminopentanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.Na/c6-4-2-1-3-5(7)8;/h1-4,6H2,(H,7,8);/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWPLQVAAFRCHO-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(=O)[O-].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10NNaO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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